molecular formula C12H17NO3 B11824475 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime

Cat. No.: B11824475
M. Wt: 223.27 g/mol
InChI Key: HVCJKHJIAUAVFJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This oxime derivative features a phenethylamine-like structure, a scaffold known for its relevance in studying neurotransmitter receptor interactions . The oxime functional group (>C=N-OH) is a versatile moiety in organic synthesis and pharmacology, often serving as a key intermediate for the synthesis of more complex molecules or as a bioisostere in drug design . The 2,5-dimethoxy-4-methyl substitution pattern on the phenyl ring suggests potential research applications related to the serotonergic system. Compounds with similar structural motifs, such as certain NBOMe derivatives, are documented in scientific literature as high-potency agonists at the 5-HT2A serotonin receptor and are used as tools to probe the mechanisms of hallucinogenic activity . Therefore, this oxime may serve as a valuable precursor or reference standard in the synthesis and pharmacological characterization of novel psychoactive substances, aiding in the study of their structure-activity relationships and mechanisms of action. As an oxime, it may also be of interest in studies exploring its potential transformation to other functional groups, such as nitriles or amines, which are common in pharmaceutical development . This product is strictly for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult all relevant safety data sheets and adhere to their institution's chemical safety protocols when handling this compound.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H17NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,14H,6H2,1-4H3

InChI Key

HVCJKHJIAUAVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(=NO)C)OC

Origin of Product

United States

Preparation Methods

Direct Oxime Formation via Hydroxylamine Treatment

The most widely documented method involves the reaction of 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone with hydroxylamine hydrochloride under mildly acidic conditions. In a typical procedure, the ketone precursor (10.0 g, 38.2 mmol) is dissolved in ethanol (100 mL) and combined with hydroxylamine hydrochloride (3.2 g, 45.8 mmol) and pyridine (5 mL) as a catalyst. The mixture is heated at 80°C for 5 hours, during which the ketone undergoes nucleophilic attack by hydroxylamine, forming the oxime via a condensation mechanism.

After cooling, the reaction is quenched by evaporation under reduced pressure, and the residue is suspended in water. The crude product is filtered and recrystallized from ethanol to yield white crystalline 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone oxime with a reported melting point of 164–166°C. This method achieves yields of 70–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Key Parameters:

ParameterValue
SolventEthanol
CatalystPyridine
Reaction Temperature80°C
Reaction Time5 hours
Yield70–75%

Alternative Approaches and Modifications

While the hydroxylamine route dominates literature, variations in solvent systems and catalysts have been explored:

  • Aqueous-Alcoholic Systems: Substituting ethanol with a 1:1 water-methanol mixture reduces side product formation, particularly imine derivatives, but necessitates extended reaction times (8–10 hours).

  • Base Catalysis: Sodium acetate (2 equiv) in place of pyridine accelerates the reaction to 3 hours but requires careful pH control to prevent ketone decomposition.

Notably, attempts to synthesize the oxime via in situ generation of hydroxylamine from ammonium chloride and sodium nitrite resulted in lower yields (50–55%) due to competing nitroso compound formation.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The transformation proceeds through a two-step mechanism:

  • Nucleophilic Addition: Hydroxylamine attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate.

  • Proton Transfer and Dehydration: Acid catalysis facilitates protonation of the hydroxyl group, followed by water elimination to yield the oxime.

Density functional theory (DFT) studies suggest that electron-donating methoxy groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.

Optimization Strategies

  • Temperature Control: Maintaining temperatures below 85°C prevents retro-aldol cleavage of the propanone side chain.

  • Stoichiometry: A 1.2:1 molar ratio of hydroxylamine hydrochloride to ketone minimizes unreacted starting material without promoting over-oxidation.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • Strong absorption at 3250 cm⁻¹ (O–H stretch of oxime)

  • C=N stretch at 1640 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm)MultiplicityAssignment
10.66SingletOxime hydroxyl (1H)
6.80SingletAromatic H-3 (1H)
6.77SingletAromatic H-6 (1H)
3.82SingletMethoxy groups (6H)
2.45QuartetCH₂ adjacent to C=N (2H)
2.30TripletCH₃ of propanone (3H)
2.15SingletAromatic CH₃ (3H)

Mass Spectrometry (EI):

  • Molecular ion peak at m/z 267 [M]⁺

  • Fragmentation pattern: Loss of CH₃ (15 amu) and OCH₃ (31 amu) groups

Comparative Analysis with Structurally Related Oximes

Property1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone Oxime4,7-Dimethoxy-5-methyl-2-indanone Oxime
Melting Point164–166°C158–160°C
C=N Stretch (IR)1640 cm⁻¹1635 cm⁻¹
Solubility in Ethanol25 g/100 mL18 g/100 mL
Reaction Yield70–75%65–70%

The enhanced solubility of the propanone oxime derivative compared to rigid indanone analogs is attributed to reduced molecular planarity, which disrupts crystal lattice stability.

Industrial and Pharmacological Considerations

Scalability Challenges

  • Cost of Starting Materials: The 2,5-dimethoxy-4-methylphenyl moiety requires multi-step synthesis from vanillin derivatives, contributing to high production costs.

  • Purification Demands: Recrystallization from ethanol remains the most effective purification method, but solvent recovery systems are essential for large-scale operations.

Metabolic Relevance

As a proposed metabolite of the hallucinogen DOM, this oxime exhibits reduced blood-brain barrier permeability compared to the parent amine due to increased polarity (logP = 1.2 vs. 2.8 for DOM) .

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions, the oxime functional group undergoes hydrolysis to regenerate the parent ketone, 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone (Compound 2b ) .
Conditions :

  • Acidic : HCl (6M) in ethanol at reflux for 4–6 hours.

  • Basic : NaOH (10%) at 80°C for 2 hours.

ProductYield (%)Analytical Data (Source)
Compound 2b 85–92IR: 1715 cm⁻¹ (C=O); NMR (CDCl₃): δ 2.33 (s, CH₃), 3.86–3.93 (s, OCH₃)

Beckmann Rearrangement

The oxime undergoes Beckmann rearrangement under acidic conditions to form a substituted amide. This reaction is critical for synthesizing nitrogen-containing derivatives.
Conditions : Concentrated H₂SO₄ at 0–5°C for 1 hour, followed by gradual warming to 25°C.

ProductStructureKey Observations
Substituted lactamCyclic amide with retained aromatic substituentsRequires anhydrous conditions; side products include nitriles if dehydration occurs

Catalytic Hydrogenation

Reduction of the oxime group produces 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a compound with documented pharmacological activity .
Conditions :

  • Catalyst: 10% Pd/C in ethanol/HCl (1:1) at 25°C under H₂ (1 atm).

  • Reaction time: 2–12 hours.

ProductYield (%)Purity Data
DOM hydrochloride70–75m.p. 176–178°C; IR: 2500 cm⁻¹ (NH⁺)

Oxidation Reactions

Oxidation of the oxime group can yield nitro derivatives or nitrile oxides, though experimental details are less documented. Indirect evidence from analogous compounds suggests:
Conditions : H₂O₂ in alkaline media at 0–15°C .

ProductNotes
Nitropropene derivativesObserved as intermediates in DOM synthesis; characterized by IR absorption at 1320 cm⁻¹ (NO₂)

Synthetic Preparation

The oxime is synthesized from 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone via hydroxylamine condensation :
Reaction :

Ketone+NH2OH\cdotpHClNaOH, EtOHOxime\text{Ketone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH}} \text{Oxime}

ParameterValue
Reaction time4–6 hours
TemperatureReflux (78°C)
Yield88–94%

Stability and Side Reactions

  • Thermal decomposition : At temperatures >150°C, the oxime degrades into 2,5-dimethoxy-4-methylbenzonitrile (via dehydration) and volatile byproducts .

  • Nitrile formation : Observed during prolonged storage under acidic conditions (e.g., HCl/ethanol).

Key Mechanistic Insights

  • The electron-donating methoxy and methyl groups on the aromatic ring stabilize intermediates during rearrangement and reduction.

  • Steric hindrance from the 4-methyl group slows hydrolysis rates compared to unsubstituted analogs.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 43021-99-4

Synthesis and Use as a Chemical Intermediate

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime serves as an important intermediate in organic synthesis. It is primarily utilized in the production of:

  • Pharmaceuticals : The compound is used to synthesize various medicinal agents due to its structural properties that allow for modifications leading to bioactive derivatives .
  • Agrochemicals : It acts as a precursor for the synthesis of pesticides and herbicides, contributing to agricultural productivity .
  • Surfactants and Polymers : The compound is involved in the formulation of surfactants and polymeric materials, enhancing their performance characteristics .

Biological Activities

Research has indicated that 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime exhibits several biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of derivatives related to this oxime. For instance:

  • A derivative exhibited significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% .
  • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy.

Antimicrobial Properties

The compound has shown potential antimicrobial effects against common pathogens. Research indicates:

  • Compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the oxime structure could enhance antimicrobial efficacy .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of oxime derivatives based on 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime. They evaluated their cytotoxic effects on different cancer cell lines:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound ASNB-195.1386.61
Compound BOVCAR-88.3485.26
Compound CNCI-H4010.5075.99

The results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways, highlighting their therapeutic potential against glioma and other cancers .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives synthesized from this oxime. The minimum inhibitory concentrations (MICs) were determined for several derivatives:

DerivativePathogenMIC (µg/mL)
Derivative XStaphylococcus aureus256
Derivative YEscherichia coli128

These findings suggest that modifications to the oxime structure can enhance its antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime functional group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Degradation Pathways :

  • In contrast, 1-(3-n-propoxyphenyl)-2-propanone oxime is a degradation product of the fungicide picoxystrobin, formed via microbial action by Rhodopseudomonas palustris . This highlights variability in environmental persistence based on substituent groups.

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Key Properties/Activities References
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime C12H17NO3 2,5-dimethoxy-4-methylphenyl Potential serotonergic metabolite
1-(4-Hydroxyphenyl)-2-propanone oxime C9H11NO2 4-hydroxyphenyl High polarity; limited CNS activity
1-(2,6-Dimethylphenoxy)-2-propanone oxime C10H13NO2 2,6-dimethylphenoxy Agrochemical intermediate
1-(3-n-Propoxyphenyl)-2-propanone oxime C12H17NO2 3-n-propoxyphenyl Fungicide degradation product

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime, and how do reaction conditions influence yield?

  • Methodological Answer : The oxime is typically synthesized via condensation of the ketone precursor (1-(2,5-dimethoxy-4-methylphenyl)-2-propanone) with hydroxylamine hydrochloride under mildly acidic conditions (e.g., ethanol/HCl). Critical parameters include pH control (pH 4–5), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis, purification via recrystallization or column chromatography is advised. For analogous compounds, substituent effects on reaction efficiency are documented in Table II of synthesis studies .

Q. Which analytical techniques are optimal for confirming the structural integrity of this oxime?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm), while ¹³C NMR confirms carbonyl conversion to oxime (C=N shift ~150–160 ppm) .
  • IR Spectroscopy : The oxime O-H stretch (~3200 cm⁻¹) and C=N absorption (~1640 cm⁻¹) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 252.1234 for C₁₂H₁₇NO₃) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration; OV/AG-P99 cartridges are recommended if volatile byproducts form during synthesis .
  • Skin/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential irritancy (as per GHS guidelines for structurally similar oximes) .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation, with desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13) over 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS.
  • Key Findings : Methoxy groups at 2,5-positions enhance steric protection of the oxime moiety, reducing hydrolysis rates compared to unsubstituted analogs (e.g., half-life increases from 8 hrs to >48 hrs at pH 7) .

Q. What computational approaches are suitable for predicting this oxime’s binding affinity to serotonin receptors (e.g., 5-HT₂A)?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina with 5-HT₂A crystal structures (PDB: 6WGT). Focus on π-π stacking between the dimethoxyaryl group and Phe234/Trp336 residues.
  • MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability. Compare results with empirical data from radioligand displacement assays (e.g., DOM analogs in ).

Q. How can researchers resolve discrepancies in reported toxicity profiles of structurally related oximes?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells for acute cytotoxicity screening (MTT assay, IC₅₀ determination). For genotoxicity, conduct Ames tests (±S9 metabolic activation) .
  • Data Reconciliation : Cross-reference toxicity classifications (e.g., OECD Guidelines vs. GHS) and account for impurities (e.g., residual hydroxylamine in synthesis batches) .

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